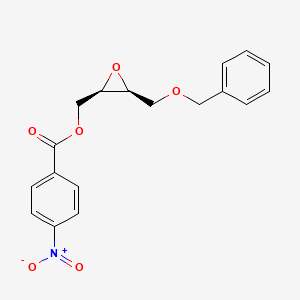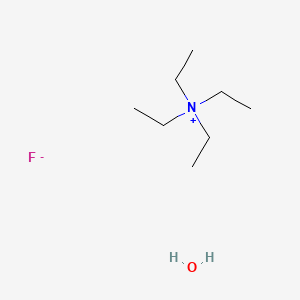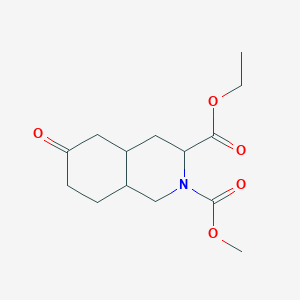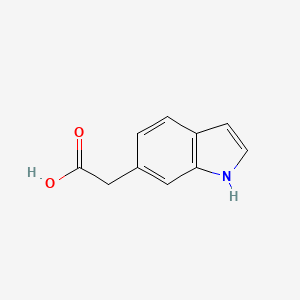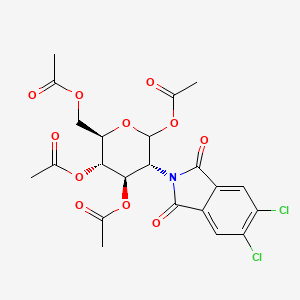
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is a synthetic compound with the chemical formula C₂₂H₂₁Cl₂NO₁₁ . It is a derivative of glucose, specifically an acetylated form, and contains phthalimide substituents. The compound is used in various research contexts due to its unique structure and potential applications .
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is a synthetic intermediate that has been utilized in the synthesis of various glycosylated compounds with potential biological activities. For instance, derivatives of this compound have been synthesized for the induction of apoptosis in B cell chronic leukemia, highlighting its relevance in the development of antitumor agents. Glycosylation reactions involving this compound, under mild conditions using silver triflate as a promoter, have yielded diosgenyl glycosides showing promising antitumor activities, especially in increasing apoptotic B cells in chronic lymphotic leukemia (B-CLL) patients (Myszka et al., 2003).
Chemical Synthesis Techniques
The chemical synthesis and modification of this compound have been explored extensively. Techniques such as acetylation, N-phthaloylation, and the use of Lewis acids for anomeric chlorination have been employed to synthesize various derivatives. These processes are critical for producing pure β-glucosyl chloride derivatives, which are crucial intermediates for further chemical transformations (Cao et al., 2013). Additionally, the structural characterization and optimization of reaction conditions for synthesizing N-nitromaticacyl derivatives of this compound have been investigated, providing insights into its chemical behavior and potential applications in synthesizing novel glycosylated compounds (Wei–wei, 2013).
Methodological Developments
Recent methodological advancements have enabled the one-pot synthesis of this compound from glucosamine glycosyl donors, showcasing the efficiency of anomeric O-acylation processes. This approach not only simplifies the synthesis of such complex molecules but also opens avenues for the creation of a wide range of glucosamine derivatives, expanding its applicability in medicinal chemistry and drug development (Pertel et al., 2018).
Glycosylation and Drug Development
The role of this compound extends to glycosylation reactions, serving as a glycosyl donor for the synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride, a compound with potential antitumor properties. Such reactions not only demonstrate the compound's utility in synthesizing biologically active molecules but also highlight its significance in the context of drug development and synthetic biology (Bednarczyk et al., 2000).
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(5,6-dichloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO11/c1-8(26)32-7-16-18(33-9(2)27)19(34-10(3)28)17(22(36-16)35-11(4)29)25-20(30)12-5-14(23)15(24)6-13(12)21(25)31/h5-6,16-19,22H,7H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNZORUZHETLY-SWHXLWHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584101 |
Source


|
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose | |
CAS RN |
308796-43-2 |
Source


|
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

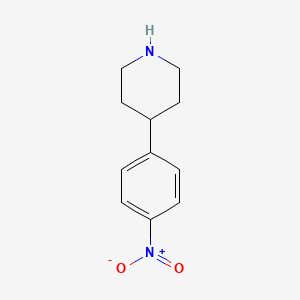
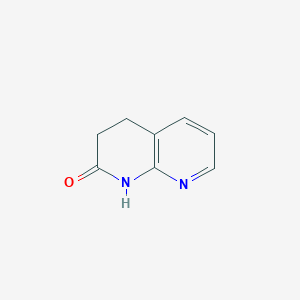
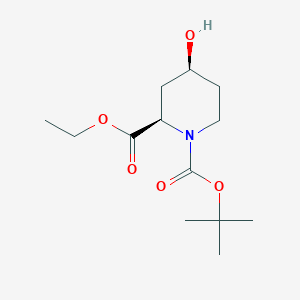
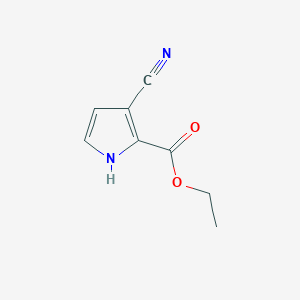
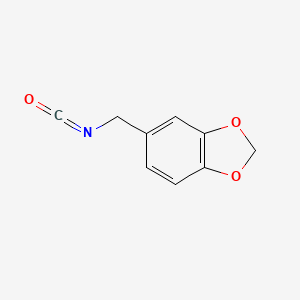
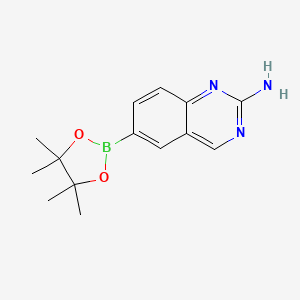
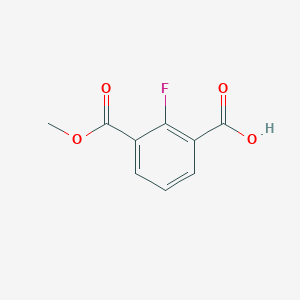
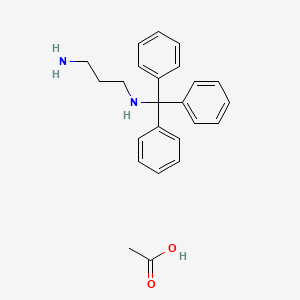
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
